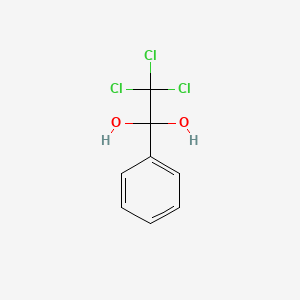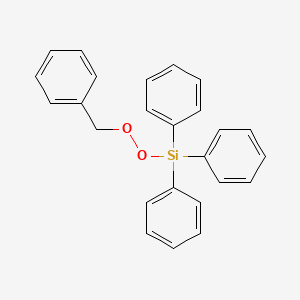
(Benzylperoxy)(triphenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Benzylperoxy)(triphenyl)silane is an organosilicon compound that features a benzylperoxy group and three phenyl groups attached to a silicon atom
Métodos De Preparación
The synthesis of (Benzylperoxy)(triphenyl)silane typically involves the reaction of triphenylsilane with benzyl hydroperoxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
(Benzylperoxy)(triphenyl)silane undergoes several types of chemical reactions, including:
Oxidation: The benzylperoxy group can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced under specific conditions, often using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Benzylperoxy)(triphenyl)silane has several applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of silicon-based biomolecules.
Medicine: Research is ongoing into the potential medical applications of this compound, including its use in drug delivery systems.
Industry: The compound is used in the production of advanced materials, such as silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism by which (Benzylperoxy)(triphenyl)silane exerts its effects involves the interaction of the benzylperoxy group with various molecular targets. The silicon atom plays a crucial role in stabilizing the compound and facilitating its reactivity. The pathways involved in its mechanism of action are complex and depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
(Benzylperoxy)(triphenyl)silane can be compared to other organosilicon compounds, such as:
Triphenylsilane: Similar in structure but lacks the benzylperoxy group, making it less reactive in certain types of reactions.
Phenylsilane: Contains only one phenyl group and is less complex in structure.
Triethoxysilane: Features ethoxy groups instead of phenyl groups, leading to different reactivity and applications. The uniqueness of this compound lies in its combination of a benzylperoxy group with three phenyl groups, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.
Propiedades
Número CAS |
96663-17-1 |
|---|---|
Fórmula molecular |
C25H22O2Si |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
benzylperoxy(triphenyl)silane |
InChI |
InChI=1S/C25H22O2Si/c1-5-13-22(14-6-1)21-26-27-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
Clave InChI |
HPNPPXZSTOWQCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


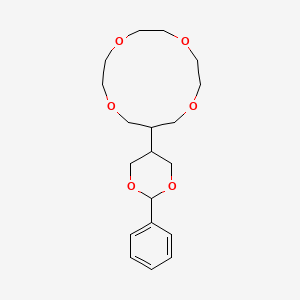
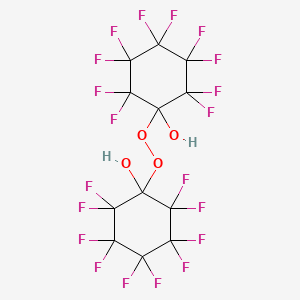

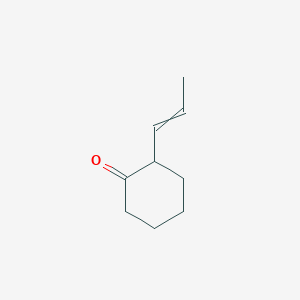
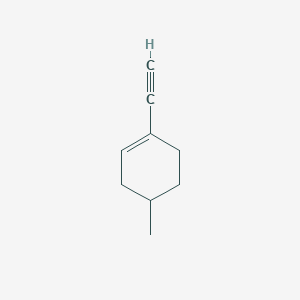
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)
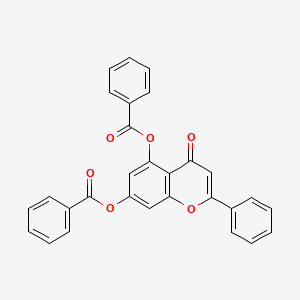
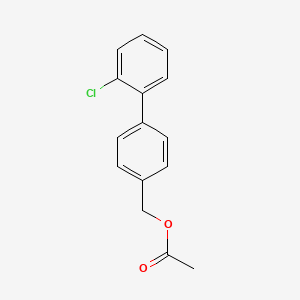
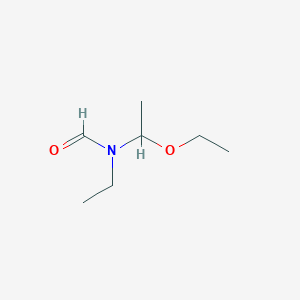
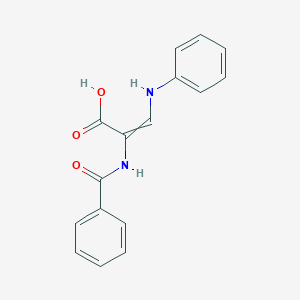
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
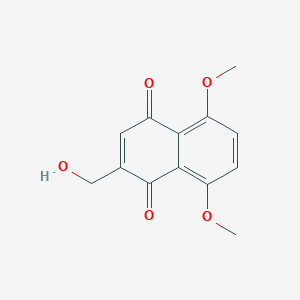
![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)
